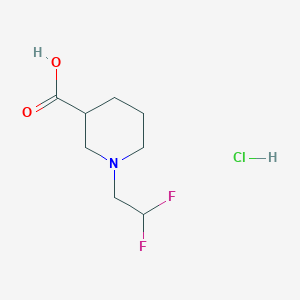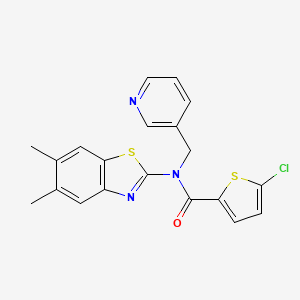
1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1803592-54-2 . It has a molecular weight of 229.65 and its IUPAC name is 1-(2,2-difluoroethyl)piperidine-3-carboxylic acid hydrochloride . The compound is typically in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13F2NO2.ClH/c9-7(10)5-11-3-1-2-6(4-11)8(12)13;/h6-7H,1-5H2,(H,12,13);1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 229.65 . It is typically in solid form . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Anticoagulant Properties
Some fluorinated compounds have been studied for their anticoagulant properties. For example, MD 805, a related anticoagulant, has been used in patients with chronic renal failure undergoing maintenance hemodialysis, demonstrating efficacy in antithrombin effects without significant increases in proteins released as a result of platelet activation, showcasing potential therapeutic applications in anticoagulation therapy (Matsuo, Nakao, Yamada, & Matsuo, 1986).
Environmental Exposure and Human Health
Research has extensively documented the environmental presence and human exposure to various perfluorinated compounds. These studies have analyzed their potential health impacts, including associations with medical parameters in populations. For instance, the detection of fluorotelomer alcohols in indoor environments highlights the relevance of these compounds to human exposure, suggesting potential health risks associated with prolonged indoor air quality degradation (Schlummer, Gruber, Fiedler, Kizlauskas, & Müller, 2013).
Medical Imaging
Fluorinated compounds have found applications in medical imaging. A study on 1-amino-3-fluorocyclobutane-1-carboxylic acid labeled with 18F for nuclear medicine imaging indicates the potential of such compounds in enhancing tumor localization and imaging, underscoring the utility of fluorinated derivatives in diagnostic procedures (Shoup, Olson, Hoffman, Votaw, Eshima, Eshima, Camp, Stabin, Votaw, & Goodman, 1999).
Treatment of Hydrofluoric Acid Burns
The treatment methodologies for hydrofluoric acid burns, including the application of calcium gluconate, provide insights into handling injuries caused by such compounds. This knowledge is crucial for medical professionals dealing with chemical injuries and underscores the importance of immediate and appropriate treatment protocols (Bentur, Tannenbaum, Yaffe, & Halpert, 1993).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which correspond to harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively. The precautionary statements include P260, P270, P280, P402 + P404 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a dry place and in a closed container, respectively.
Orientations Futures
Propriétés
IUPAC Name |
1-(2,2-difluoroethyl)piperidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2.ClH/c9-7(10)5-11-3-1-2-6(4-11)8(12)13;/h6-7H,1-5H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAWDITYZNTZRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(F)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(3-nitrophenyl)acetamide](/img/structure/B2871755.png)

![Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2871758.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide](/img/structure/B2871759.png)
![(2E)-2-({[(2-chlorophenyl)methyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2871761.png)
![(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2871762.png)

![2-(2-hydroxyethyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B2871764.png)
![N-{1-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide](/img/structure/B2871766.png)
![2-Benzyl 5-tert-butyl 3a-(hydroxymethyl)tetrahydropyrrolo[3,4-c]pyrrole-2,5(1H,3H)-dicarboxylate](/img/structure/B2871769.png)

![8-Thia-2-azaspiro[4.5]decane 8,8-dioxide](/img/structure/B2871775.png)